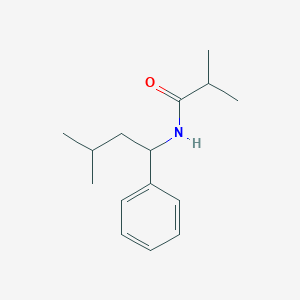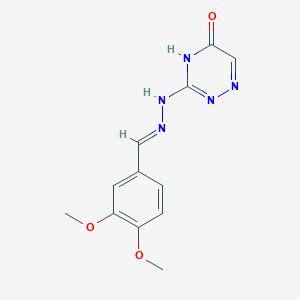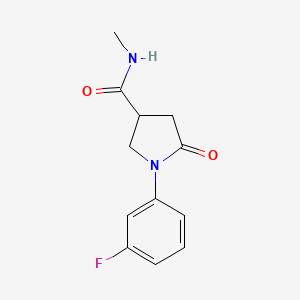![molecular formula C17H23NO2S B6030622 (2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
(2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one: is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one typically involves a multi-step process. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the ethoxy and pentylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and pentylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- (2E)-5-methoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one
- (2E)-5-ethoxy-2-[1-(butylamino)ethylidene]-1-benzothiophen-3(2H)-one
- (2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-thiophen-3(2H)-one
Uniqueness: The presence of the ethoxy and pentylamino groups in (2E)-5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one distinguishes it from other benzothiophene derivatives. These substituents confer unique chemical properties, such as increased lipophilicity and specific binding affinities, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
5-ethoxy-2-(C-methyl-N-pentylcarbonimidoyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-4-6-7-10-18-12(3)17-16(19)14-11-13(20-5-2)8-9-15(14)21-17/h8-9,11,19H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIJIFUWVSLKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(C)C1=C(C2=C(S1)C=CC(=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(benzyloxy)-3-methoxybenzyl]-5-indanamine](/img/structure/B6030541.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)
![2-methyl-4-[1-[[1-(pyridin-3-ylmethyl)pyrrol-2-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6030547.png)

![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide](/img/structure/B6030568.png)
![2-({[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B6030569.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6030587.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![dipropan-2-yl 5-{[(3-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B6030593.png)


